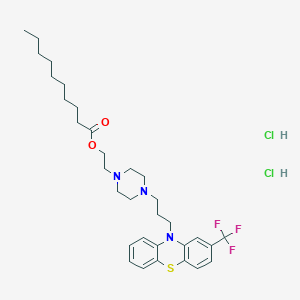

Fluphenazine decanoate dihydrochloride

描述

- Fluphenazine decanoate dihydrochloride is a high-potency typical antipsychotic medication used in the treatment of chronic psychoses, such as schizophrenia .

- It belongs to the phenothiazine class and is available in various formulations, including oral, intramuscular injection, and long-acting depot injection .

- The depot form (fluphenazine decanoate) can last up to four weeks .

准备方法

化学反应分析

Oxidative Degradation Pathways

Fluphenazine decanoate undergoes oxidation primarily via hydroperoxides formed during autoxidation of its sesame oil vehicle. Key findings include:

-

Mechanism : The phenothiazine ring’s sulfur atom and tertiary amine groups are susceptible to oxidation, forming N-oxides and sulfoxides (Fig. 1) .

-

Kinetics : Second-order kinetics dominate in unsaturated fatty ester systems (e.g., sesame oil), with oxidation rates dependent on hydroperoxide concentration .

Table 1: Oxidation Products and Reactivity

| Reaction Site | Product | Conditions | Reference |

|---|---|---|---|

| Sulfur | Fluphenazine sulfoxide | Hydroperoxide-rich oil, 25°C | |

| Piperazine N | N-Oxide derivatives | H₂O₂ in glacial acetic acid |

Hydrolysis and Transesterification

The ester bond in fluphenazine decanoate is vulnerable to hydrolysis, though this reaction is less significant than oxidation in oily formulations:

-

Hydrolysis : Occurs under acidic or alkaline conditions, releasing fluphenazine base and decanoic acid . Rates increase with water content >0.1% in sesame oil .

-

Transesterification : Observed in alcohol-containing solvents, producing shorter-chain esters (e.g., fluphenazine acetate) .

Data Insight :

Photolytic Degradation

Exposure to UV light accelerates degradation:

-

Primary Products : Radical-mediated cleavage of the phenothiazine ring generates aromatic aldehydes and chlorinated byproducts .

-

Stabilizers : Benzyl alcohol (1.2% w/v) in the formulation reduces photolytic rates by 40% .

Impact of Formulation Factors

Table 2: Stability Influencers

Synthetic and Analytical Insights

-

Synthesis : Prepared via esterification of fluphenazine hydrochloride with decanoyl chloride, yielding a crystalline dihydrochloride salt (m.p. 192–195°C) .

-

Characterization :

Key Stability Challenges

科学研究应用

Introduction to Fluphenazine Decanoate Dihydrochloride

This compound is a long-acting injectable antipsychotic medication primarily used in the treatment of schizophrenia and related psychotic disorders. It is an ester derivative of fluphenazine, a high-potency typical antipsychotic, which enhances its duration of action compared to its hydrochloride counterpart. This article explores the scientific research applications of this compound, including its pharmacological properties, clinical efficacy, and case studies.

Pharmacological Properties

Fluphenazine decanoate exhibits activity at multiple levels of the central nervous system (CNS) and influences various organ systems. Its mechanism of action is not fully understood; however, it is known to block dopamine receptors, which is a common pathway for many antipsychotic medications. The compound has a molecular formula of and a molecular weight of approximately 591.8 g/mol .

Key Characteristics

- Formulation : Available as an intramuscular or subcutaneous injection in a sesame oil vehicle.

- Dosage : Initial doses typically range from 12.5 to 25 mg, with maintenance doses adjusted based on patient response.

- Duration of Action : Effects can last up to four weeks or longer after a single injection .

Treatment of Schizophrenia

Fluphenazine decanoate is primarily indicated for the management of chronic schizophrenia, particularly in patients who struggle with adherence to oral medication regimens. Its long-acting formulation allows for less frequent dosing, which can improve compliance and reduce relapse rates.

Efficacy Studies

Research indicates that fluphenazine decanoate is effective in reducing relapse rates when compared to placebo. A study found that patients receiving this medication had significantly lower relapse rates than those on placebo, although no significant differences were observed between fluphenazine decanoate and oral fluphenazine hydrochloride in terms of efficacy .

Comparative Effectiveness

Several studies have compared fluphenazine decanoate with other antipsychotics. For instance:

- A double-blind trial demonstrated that high-dose fluphenazine decanoate (250 mg weekly) was as effective as standard doses but resulted in fewer dropouts due to symptom exacerbation .

- Another study assessed different dosing intervals (every 2 weeks vs. every 6 weeks) and found no significant differences in relapse or symptom control, suggesting that longer intervals could be beneficial for some patients .

Side Effects and Toxicity

While fluphenazine decanoate is effective, it is associated with side effects such as akinesia (lack of movement), which occurred in approximately 35% of patients in some studies . Monitoring for extrapyramidal symptoms and other adverse effects is crucial during treatment.

Table: Summary of Key Studies on Fluphenazine Decanoate

作用机制

相似化合物的比较

- 氟奋乃静的独特之处在于其高效力和长效缓释剂型。

- 类似化合物包括其他吩噻嗪类,如氯丙嗪 .

生物活性

Fluphenazine decanoate dihydrochloride is a long-acting antipsychotic medication primarily used in the treatment of schizophrenia. As a depot formulation of fluphenazine, it offers extended therapeutic effects, making it particularly beneficial for patients who may struggle with adherence to daily oral medications. This article explores the biological activity of fluphenazine decanoate, including its pharmacokinetics, efficacy in clinical settings, and side effects.

Pharmacokinetics

Absorption and Bioavailability

Fluphenazine decanoate is administered intramuscularly (IM) and is rapidly absorbed, with peak serum concentrations typically reached within 24 to 72 hours post-injection. The bioavailability of fluphenazine decanoate is notably higher than that of its hydrochloride counterpart when administered orally, which has a bioavailability of approximately 2.7% .

Half-life and Elimination

The elimination half-life of fluphenazine decanoate ranges from 6.8 to 9.6 days following IM administration, significantly longer than the 14.7 to 15.3 hours seen with fluphenazine hydrochloride . This prolonged half-life allows for less frequent dosing, which can improve patient compliance.

Metabolism

Fluphenazine undergoes hepatic metabolism, primarily through the cytochrome P450 system, leading to various metabolites such as fluphenazine sulfoxide and 7-hydroxyfluphenazine, which are excreted in urine and feces .

Efficacy in Clinical Studies

Relapse Rates

A pivotal study indicated that patients receiving fluphenazine decanoate had lower relapse rates compared to those on placebo. Specifically, in remitted nonpsychotic schizophrenics, the relapse rate was significantly reduced for those taking fluphenazine decanoate or hydrochloride versus placebo . However, there were no significant differences between the two active treatments regarding relapse rates.

Dose Comparison Studies

Research comparing fluphenazine decanoate with fluphenazine hydrochloride showed that both formulations were similarly effective in managing symptoms of schizophrenia. Notably, one study found that patients receiving fluphenazine decanoate every six weeks achieved a significant reduction in cumulative dose without compromising symptom control compared to those treated every two weeks .

Side Effects and Tolerability

Extrapyramidal Symptoms (EPS)

Fluphenazine decanoate is associated with a higher incidence of extrapyramidal symptoms compared to oral formulations. In clinical trials, approximately 35% of patients experienced severe akinesia when treated with fluphenazine decanoate . This highlights the need for careful monitoring and management of side effects in patients receiving this medication.

Other Adverse Reactions

Adverse effects may include sedation, hypotension, and potential for tardive dyskinesia with long-term use. Local tissue reactions at the injection site are rare but can occur . Additionally, there are warnings regarding the risk of neuroleptic malignant syndrome (NMS), which necessitates immediate medical intervention.

Summary Table: Key Characteristics of Fluphenazine Decanoate

| Characteristic | Value |

|---|---|

| Formulation | Long-acting injectable |

| Peak Serum Concentration | 24-72 hours post-injection |

| Half-life | 6.8 - 9.6 days |

| Bioavailability (IM) | High (exact percentage varies) |

| Common Side Effects | Akinesia, sedation, hypotension |

| Indications | Schizophrenia maintenance therapy |

属性

IUPAC Name |

2-[4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-yl]ethyl decanoate;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H44F3N3O2S.2ClH/c1-2-3-4-5-6-7-8-14-31(39)40-24-23-37-21-19-36(20-22-37)17-11-18-38-27-12-9-10-13-29(27)41-30-16-15-26(25-28(30)38)32(33,34)35;;/h9-10,12-13,15-16,25H,2-8,11,14,17-24H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJIYWOFSPALWMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)OCCN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H46Cl2F3N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

664.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2376-65-0 | |

| Record name | Fluphenazine decanoate dihydrochloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A9G3XK83YS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。